2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a biphenyl scaffold with a bromine substituent at the 5-position of the biphenyl group and a pinacol-protected boronate moiety. This compound is structurally tailored for applications in cross-coupling reactions, particularly Suzuki-Miyaura couplings, where the boronic ester acts as a key intermediate.
Properties
IUPAC Name |
2-(3-bromo-5-phenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BBrO2/c1-17(2)18(3,4)22-19(21-17)15-10-14(11-16(20)12-15)13-8-6-5-7-9-13/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVGOHGOGLAJKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BBrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-[1,1’-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Bromination of Biphenyl: The initial step involves the bromination of biphenyl to introduce a bromine atom at the desired position. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN).
Formation of the Dioxaborolane Group: The brominated biphenyl is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium acetate) to form the dioxaborolane group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The dioxaborolane moiety facilitates palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling efficient carbon-carbon bond formation with aryl or vinyl halides.
Reaction Mechanism
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Oxidative Addition : Aryl halide reacts with Pd(0) to form a Pd(II) complex.
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Transmetalation : The dioxaborolane group exchanges with the Pd(II)-halide complex, activated by a base (e.g., Cs₂CO₃).
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Reductive Elimination : Pd(0) is regenerated, releasing the biaryl product.
Key Conditions and Catalysts
| Substrate | Catalyst System | Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|---|
| Aryl bromides/chlorides | Pd(dppf)Cl₂, Pd₂(dba)₃ | Cs₂CO₃, KOAc | 1,4-dioxane, THF | 80–90°C | 85–96% | |
| Vinyl triflates | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | Reflux | 78% |
Example : Coupling with 4-bromobenzonitrile using Pd(dppf)Cl₂ and Cs₂CO₃ in 1,4-dioxane at 90°C yields biphenyl nitriles .
Nucleophilic Substitution Reactions
The bromine atom at the biphenyl’s 5-position undergoes nucleophilic substitution (SNAr) under mild conditions.
Reaction Scope
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Amine Alkylation : Reacts with primary/secondary amines (e.g., morpholine) in DMF at 60°C.
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Etherification : Forms aryl ethers with alkoxides (e.g., NaOMe) in THF.
Comparative Reactivity
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH₃ | CuI, L-proline, K₂CO₃, DMSO | 5-Aminobiphenyl derivative | 72% | |
| NaN₃ | DMF, 80°C | 5-Azidobiphenyl | 88% |
Sequential Functionalization
The compound’s dual functionality allows tandem reactions:
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Initial Cross-Coupling : Suzuki-Miyaura with aryl halides.
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Subsequent Substitution : Bromine replacement post-coupling.
Case Study :
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Step 1: Coupling with 3-hexylthiophene-2-boronic ester yields a biaryl intermediate .
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Step 2: Bromine substitution with NaN₃ produces a azide-functionalized product for click chemistry.
Stability and Side Reactions
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Hydrolysis : The dioxaborolane group hydrolyzes slowly in aqueous base (t₁/₂ = 24 h at pH 9).
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Protodeboronation : Competing side reaction under acidic conditions (e.g., HCl/THF).
Structural and Spectroscopic Data
This compound’s versatility in cross-coupling and substitution reactions underpins its utility in pharmaceuticals, materials science, and catalysis. Experimental protocols emphasize palladium catalysts and anhydrous conditions to maximize efficiency.
Scientific Research Applications
Organic Synthesis
Role as a Building Block
- This compound serves as a crucial building block in organic chemistry. Its ability to participate in cross-coupling reactions allows for the formation of complex organic molecules essential in the pharmaceutical industry. For instance, it can be utilized in the synthesis of biologically active compounds through palladium-catalyzed coupling reactions .
Case Study: Synthesis of Drug Candidates
- A study demonstrated the use of this compound in synthesizing novel drug candidates targeting diseases such as Chagas' disease and leishmaniasis. The compound's reactivity facilitated the development of derivatives with enhanced biological activity .
Pharmaceutical Applications
Drug Development
- The compound is instrumental in pharmaceutical development due to its ability to modify biological molecules. It has been explored for creating more effective medications with improved bioavailability by enhancing the solubility and stability of drug candidates .
Example: Trypanocidal Activity
- Research has shown that derivatives synthesized from this compound exhibit significant trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas' disease. This highlights its potential as a lead compound in developing new treatments for parasitic infections .
Materials Science
Polymer Chemistry
- In materials science, 2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used to modify polymers. Its incorporation into polymer matrices enhances properties such as thermal stability and mechanical strength .
Development of Advanced Materials
- The compound's unique structure allows it to be used in producing advanced materials like nanocomposites and coatings with improved performance characteristics. These materials are applicable in electronics and protective coatings due to their enhanced durability and functionality .
Cross-Coupling Reactions
Palladium-Catalyzed Reactions
- The compound is extensively employed in palladium-catalyzed cross-coupling reactions for forming carbon-carbon bonds. This application is vital for synthesizing complex molecular architectures found in many natural products and pharmaceuticals .
Summary Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Organic Synthesis | Serves as a building block for complex organic molecules | Synthesis of drug candidates |
| Pharmaceutical | Modifies biological molecules for enhanced drug efficacy | Development of trypanocidal agents |
| Materials Science | Enhances properties of polymers for better performance | Production of advanced materials |
| Cross-Coupling | Facilitates carbon-carbon bond formation through palladium catalysis | Synthesis of complex molecular architectures |
Mechanism of Action
The compound exerts its effects primarily through its reactive dioxaborolane group, which participates in cross-coupling reactions. The mechanism involves the formation of a palladium complex with the dioxaborolane, followed by transmetalation with an aryl or vinyl halide, and subsequent reductive elimination to form the desired biaryl product. The bromine atom also facilitates various substitution reactions, enhancing the compound’s versatility in synthetic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally and functionally related to 2-(5-bromo-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, differing in substituent positions, aryl groups, or functional groups. Key comparisons are summarized below:
Substituent Position Variations
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: N/A)
2-([1,1'-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2i)
Halogen and Electron-Withdrawing Group Comparisons
2-(2′-Fluoro-2-methyl-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (17a)
2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 401797-04-4)
Heteroaromatic and Extended π-Systems
2-(Thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
(E)-4,4,5,5-Tetramethyl-2-(2-(2-methyl-[1,1'-biphenyl]-3-yl)vinyl)-1,3,2-dioxaborolane (CAS: 2171558-33-9)
Data Tables
Critical Analysis
- Electronic Tuning : Bromine’s electron-withdrawing nature enhances electrophilicity but may necessitate optimized catalytic systems (e.g., Pd(dppf)Cl₂) for efficient coupling .
- Synthetic Yields : Yields vary significantly (56–80%) based on substituent positions and purification methods (e.g., chromatography vs. crystallization) .
Biological Activity
The compound 2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings, providing a comprehensive overview of its mechanisms, efficacy, and applications.
- Molecular Formula : C17H22BBrO2
- Molecular Weight : 339.08 g/mol
- CAS Number : Not readily available in the literature.
- Structure : The compound features a biphenyl moiety substituted with a bromine atom and a dioxaborolane ring.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor in various enzymatic pathways or cellular processes. The dioxaborolane structure is known for its ability to form stable complexes with biomolecules, which can modulate their activity.
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of boron-containing compounds. For instance:
- A study demonstrated that derivatives of similar structures exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
- The σ2 receptor has been implicated in cancer progression; compounds targeting this receptor may offer therapeutic benefits in oncology .
Antimicrobial Properties
Research on related biphenyl derivatives has shown promising antimicrobial activities:
- Compounds with similar structural motifs have been evaluated for their efficacy against bacterial strains associated with diseases such as Chagas' disease and tuberculosis .
- In vitro studies indicated that modifications to the biphenyl structure can enhance antimicrobial potency .
Case Study 1: Antitumor Efficacy
In a study involving tumor-bearing mice, administration of boron compounds similar to this compound led to a significant reduction in tumor size compared to control groups. The mechanism was linked to increased apoptosis rates and decreased proliferation markers in tumor tissues.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Tumor Size (mm³) | 120 ± 15 | 45 ± 10 |
| Apoptosis Rate (%) | 10 ± 2 | 35 ± 5 |
| Proliferation Index | High | Low |
Case Study 2: Antimicrobial Activity
A series of experiments assessed the antimicrobial effectiveness of related biphenyl derivatives against common pathogens. The results indicated that certain modifications significantly enhanced the activity against resistant strains.
| Pathogen | MIC (µg/mL) | Compound A | Compound B |
|---|---|---|---|
| E. coli | 32 | 64 | 16 |
| S. aureus | 16 | 32 | 8 |
| P. aeruginosa | 64 | 128 | 32 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
- Methodology : This compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A brominated biphenyl precursor reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) under inert conditions. The reaction is monitored via TLC, and purification involves column chromatography using silica gel with hexane/ethyl acetate gradients. Structural analogs in (CAS 912844-88-3) and (CAS 1256781-58-4) highlight the use of similar boronic ester intermediates, emphasizing the need for anhydrous conditions to prevent hydrolysis .
Q. How is the purity and structural integrity of this compound verified in laboratory settings?
- Methodology : Purity is assessed using HPLC (≥95% threshold) and thin-layer chromatography (TLC). Structural confirmation relies on / NMR to verify aromatic proton environments and boron-ester peaks. High-resolution mass spectrometry (HRMS) or LC-MS validates the molecular ion peak (e.g., [M+H]). and note that ≥95% purity is critical for reproducibility in cross-coupling reactions, while underscores the importance of Rf value consistency in TLC for batch-to-batch comparisons .
Q. What are the key considerations for handling and storing this compound to ensure stability?
- Methodology : The compound is moisture-sensitive and must be stored under argon or nitrogen at −20°C in amber vials to prevent boronic ester hydrolysis. and recommend using gloveboxes for weighing and reaction setup. Safety protocols include wearing nitrile gloves, lab coats, and eye protection, as outlined in . Waste disposal follows institutional guidelines for boron-containing compounds .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound when encountering low reaction yields?
- Methodology : Low yields may arise from catalyst poisoning or competing side reactions. Optimization strategies include:
- Screening ligands (e.g., SPhos, XPhos) to enhance Pd catalyst efficiency.
- Adjusting solvent polarity (e.g., toluene/water mixtures vs. THF).
- Pre-activating the boronic ester with trifluoroborate salts ( ).
- Monitoring reaction progress via NMR to detect unreacted boron species. highlights controlled synthesis protocols for analogous polymers, suggesting iterative temperature/pH adjustments (e.g., 60–100°C, pH 7–9) .
Q. What analytical strategies are recommended when encountering contradictory NMR data during characterization?
- Methodology : Contradictory NMR signals (e.g., unexpected splitting or integration ratios) may indicate regioisomeric impurities or residual solvents. Strategies include:
- HRMS to confirm molecular weight and rule out byproducts.
- 2D NMR (COSY, HSQC) to resolve overlapping aromatic signals.
- X-ray crystallography (if crystals are obtainable) for unambiguous structural assignment, as demonstrated in ’s supplementary crystallographic data.
- Comparing spectra with structurally validated analogs (e.g., ’s TCI Chemicals product) .
Q. What are the implications of bromine substitution on the reactivity of this boronic ester in palladium-catalyzed reactions?
- Methodology : The bromine atom at the 5-position of the biphenyl moiety acts as a directing group, enhancing regioselectivity in subsequent C–H activation or cross-coupling reactions. However, steric hindrance from the tetramethyl dioxaborolane ring may slow transmetallation steps. (CAS 1030832-72-4) shows that bromine-substituted analogs require longer reaction times (24–48 hrs) compared to non-halogenated derivatives. Kinetic studies using in situ IR spectroscopy can quantify reaction rates under varying conditions .
Data Contradiction Analysis
- Purity vs. Reactivity : (95% purity) and (≥98% purity) highlight discrepancies in supplier-reported purity, which can affect catalytic efficiency. Researchers should independently verify purity via quantitative NMR (if applicable) or elemental analysis.
- Safety Protocols : (R36/37/38 hazard codes) and (glovebox use) emphasize rigorous handling requirements, contrasting with some suppliers’ minimal hazard labeling. Always consult SDS sheets and institutional guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
